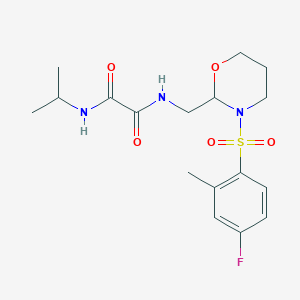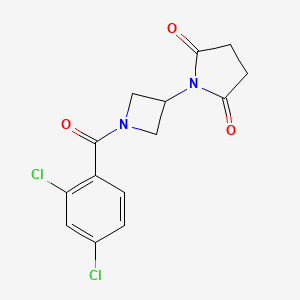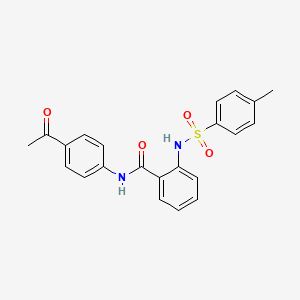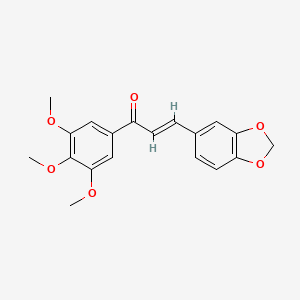
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of tetrazole-based compounds and acts as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6).
Mécanisme D'action
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide acts as a selective inhibitor of HDAC6, which is an enzyme involved in the regulation of various cellular processes such as protein degradation, cell migration, and cytoskeleton organization. By inhibiting HDAC6, this compound promotes the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce the accumulation of toxic protein aggregates in models of Huntington's disease and to protect dopaminergic neurons in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is its selectivity towards HDAC6, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.
Orientations Futures
1. Combination therapy: N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide could be used in combination with other drugs that target different pathways involved in neurodegeneration to achieve better therapeutic outcomes.
2. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Biomarker development: The identification of biomarkers that can predict the response to this compound treatment could help in patient selection and monitoring of treatment outcomes.
4. Formulation development: The development of more efficient formulations that improve the solubility and bioavailability of this compound could enhance its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to identify potential new targets for drug development.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with sodium azide and copper(I) bromide to produce the tetrazole ring. The final step involves the coupling of the tetrazole ring with the carboxylic acid moiety to form this compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and has also shown neuroprotective effects in models of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRIBQTPCUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)



![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)
![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)


![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)
![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)
![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2811425.png)
